2-メチルベンズアミド

概要

説明

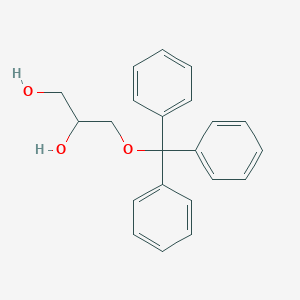

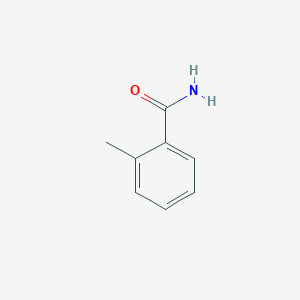

2-Methylbenzamide is an amide compound . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid .

Synthesis Analysis

2-Methylbenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

The molecular formula of 2-Methylbenzamide is C8H9NO . Its molecular weight is 135.1632 . The IUPAC Standard InChI is InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) .

Chemical Reactions Analysis

2-Methylbenzamide, being an amide, reacts with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases, weaker than water .

Physical And Chemical Properties Analysis

2-Methylbenzamide has a melting point of 141-142 °C . It is very soluble in alcohol and hot water, very slightly soluble in benzene, and insoluble in cold water . It is also very soluble in concentrated hydrochloric acid .

科学的研究の応用

医学研究:抗酸化剤および抗菌剤

2-メチルベンズアミドは、その抗酸化作用と抗菌作用のために、医学研究における可能性を探求されてきました . 研究では、2-メチルベンズアミドの誘導体を含む新規ベンズアミド化合物が合成されており、有意な抗酸化作用を示しました。これらの作用には、総抗酸化能、フリーラジカルスカベンジング作用、および金属キレート作用が含まれます。 さらに、これらの化合物は、さまざまなグラム陽性菌およびグラム陰性菌に対して有望な抗菌作用を示しており、新規抗菌薬開発における潜在的な応用を示唆しています .

創薬:腎臓保護

創薬の分野では、2-メチルベンズアミドは、急性腎障害の予防と治療に有望であることが示されています。 研究によると、2-メチルベンズアミドによる治療は、動物モデルにおける腎臓への病理学的損傷を有意に軽減しました . この化合物は、クレアチニン、血中尿素窒素、および炎症性サイトカインのレベルを低下させる効果があり、腎臓関連疾患の治療薬としての可能性を示しています .

工業用途:アルカロイドの合成

2-メチルベンズアミドは、セラソニンなどのフェノール性プロトベルベリンアルカロイドの全合成に用いられてきました . これらのアルカロイドは、さまざまな薬理作用を持ち、潜在的な治療応用が注目されています。2-メチルベンズアミドの合成経路における使用は、複雑な有機分子の生産における貴重な中間体としての役割を強調しています。

生物学的研究:遺伝毒性

2-メチルベンズアミドに関する生物学的研究には、遺伝毒性評価が含まれています。 この化合物は、細菌系における変異原性を試験されており、結果は変異原性効果がないことを示しています . これは、2-メチルベンズアミドが、さらなる生物学的研究および応用のための安全な化合物であることを示唆しています。

農業:作物保護における潜在的な用途

2-メチルベンズアミドの農業における応用に関する特定の研究は限られていますが、一般的にアミド化合物は、このセクターで利用されています . その化学的性質から、2-メチルベンズアミドは、作物保護製剤における有効性または農業化学物質の前駆体として調査することができます。

プラスチックおよびゴム産業:化学中間体

2-メチルベンズアミドを含むアミド化合物は、プラスチックおよびゴム産業で広く使用されています . これらは、さまざまなポリマーやエラストマーの合成における構造化合物として機能します。この業界における2-メチルベンズアミドの潜在的な応用には、強化された特性を持つ材料の生産における化学中間体としての使用が含まれます。

Safety and Hazards

2-Methylbenzamide is classified as Acute Tox. 4 Oral . It is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

作用機序

Target of Action

It is known that 2-methylbenzamide is an amide

Mode of Action

As an amide, it can react with azo and diazo compounds to generate toxic gases . It’s also known that amides are very weak bases , which could influence their interactions with targets.

Pharmacokinetics

It’s known that 2-methylbenzamide is very soluble in alcohol and hot water, slightly soluble in benzene, and insoluble in cold water . This solubility profile could influence its bioavailability and distribution within the body.

Result of Action

One study suggests that 2-methylbenzamide treatment caused a significant reduction in the levels of lipopolysaccharide (lps) induced creatinine, blood urea nitrogen, interleukin 6 (il-6), il-18 and tumor necrosis factor α (tnf-α) levels . This suggests that 2-Methylbenzamide may have anti-inflammatory effects.

Action Environment

The solubility of 2-methylbenzamide in different solvents suggests that its action could be influenced by the chemical environment .

特性

IUPAC Name |

2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUNIGZDNWWYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025569 | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

527-85-5 | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13WGF92B0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 to 297 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzamide?

A1: The molecular formula of 2-Methylbenzamide is C8H9NO, and its molecular weight is 135.16 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Methylbenzamide?

A2: 2-Methylbenzamide has been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , , , , , , , ] These techniques provide insights into the compound's structure, functional groups, and purity.

Q3: How does 2-Methylbenzamide exert its protective effect against acute kidney injury?

A3: Research suggests that 2-Methylbenzamide may protect against lipopolysaccharide-induced acute kidney injury in rats by inhibiting the expression of inflammatory factors like interleukin 6 (IL-6), IL-18, and tumor necrosis factor α (TNF-α). [] This anti-inflammatory action helps prevent renal tissue degradation.

Q4: What is the role of yohimbine in the study on acute kidney injury?

A4: Yohimbine was used to investigate the mechanism of action of 2-Methylbenzamide. Administration of yohimbine reversed the protective effects of 2-Methylbenzamide in the rat model, suggesting the involvement of α2-adrenergic receptors in the compound's protective mechanism. []

Q5: How do 2-Methylbenzamide derivatives interact with voltage-gated sodium channels?

A5: Certain 2-Methylbenzamide derivatives have been identified as modulators of Nav1.1, a specific subtype of voltage-gated sodium channels. [] Notably, N,N'-(1,3-phenylene)bis(2-methylbenzamide) (3a) was found to increase Nav1.1 channel activity, suggesting potential applications in treating CNS diseases. []

Q6: What is the significance of the N,O-bidentate directing group in a 2-Methylbenzamide derivative?

A6: The N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide derivative possesses an N,O-bidentate directing group. [] This structural feature makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions, opening avenues for synthesizing diverse compounds. []

Q7: Has 2-Methylbenzamide demonstrated antimicrobial activity?

A7: A study exploring Mannich bases incorporating the 2-Methylbenzamide pharmacophore revealed promising antimicrobial action against both Gram-positive and Gram-negative bacteria. [] Further research is necessary to understand the specific mechanisms and potential for therapeutic development.

Q8: Are there any studies exploring the insecticidal potential of 2-Methylbenzamide derivatives?

A8: Yes, research has investigated isoxazoline derivatives incorporating the 2-Methylbenzamide moiety for insecticidal activity. Notably, compound G22 (N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide) exhibited potent lethality against fall armyworm (Spodoptera frugiperda). []

Q9: How do structural modifications of 2-Methylbenzamide affect its biological activity?

A9: Studies exploring various 2-Methylbenzamide derivatives highlight the importance of substituents on the benzene ring and the amide nitrogen in dictating biological activity, including binding affinity, potency, and selectivity for specific targets. [, , , , , , , , , ]

Q10: What synthetic approaches are commonly employed for preparing 2-Methylbenzamide and its derivatives?

A10: Common synthetic strategies include reacting 2-methylbenzoyl chloride or 2-methylbenzoic acid with amines or anilines. [, ] Researchers have also utilized tricarbonyl(arene)chromium complexes to synthesize axially chiral benzamides. []

Q11: Has the use of 2-Methylbenzamide as a directing group in C-H functionalization reactions been explored?

A11: Yes, research has demonstrated the utility of 2-Methylbenzamide as a directing group in copper-catalyzed intramolecular benzylic C-H amination reactions, leading to the formation of isoindolinones. [] This approach offers a valuable tool for constructing complex molecules from readily available starting materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B359484.png)

![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)

amine](/img/structure/B359490.png)

![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)

![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)

![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)

![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)

![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)